N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is a complex organic compound that features a benzodioxole moiety and a pyridopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole and pyridopyrimidine intermediates, followed by their coupling under specific reaction conditions.
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Step 1: Preparation of Benzodioxole Intermediate
- Reacting catechol with methylene chloride in the presence of a base to form the benzodioxole ring.
- Conditions: Reflux, inert atmosphere.
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Step 2: Preparation of Pyridopyrimidine Intermediate
- Synthesizing the pyridopyrimidine core through a series of condensation and cyclization reactions.
- Conditions: Elevated temperatures, specific catalysts.
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Step 3: Coupling Reaction
- Coupling the benzodioxole and pyridopyrimidine intermediates using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Conditions: Room temperature, inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyridopyrimidine core.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzodioxole and pyridopyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
- Oxidation products may include carboxylic acids or aldehydes.
- Reduction products may include alcohols or amines.
- Substitution products will vary depending on the specific reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-BENZODIOXOL-5-YL)-2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE can be compared with other benzodioxole and pyridopyrimidine derivatives.
Uniqueness
- The unique combination of the benzodioxole and pyridopyrimidine moieties in this compound may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H20N4O6 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C20H20N4O6/c1-4-11-8-21-18-16(17(11)28-3)19(26)24(20(27)23(18)2)9-15(25)22-12-5-6-13-14(7-12)30-10-29-13/h5-8H,4,9-10H2,1-3H3,(H,22,25) |
InChI Key |
JHJCMSHSYBDNIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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